molecular formula C29H38N2O3 B120451 2H-1,3-Diazepin-2-one, 1,3-bis(cyclobutylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- CAS No. 153183-24-5

2H-1,3-Diazepin-2-one, 1,3-bis(cyclobutylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-

Cat. No.: B120451
CAS No.: 153183-24-5
M. Wt: 462.6 g/mol
InChI Key: ACIVSSKFPCODPQ-VIJSPRBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-1,3-Diazepin-2-one, 1,3-bis(cyclobutylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a useful research compound. Its molecular formula is C29H38N2O3 and its molecular weight is 462.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-1,3-Diazepin-2-one, 1,3-bis(cyclobutylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1,3-Diazepin-2-one, 1,3-bis(cyclobutylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

153183-24-5

Molecular Formula

C29H38N2O3

Molecular Weight

462.6 g/mol

IUPAC Name

(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis(cyclobutylmethyl)-5,6-dihydroxy-1,3-diazepan-2-one

InChI

InChI=1S/C29H38N2O3/c32-27-25(17-21-9-3-1-4-10-21)30(19-23-13-7-14-23)29(34)31(20-24-15-8-16-24)26(28(27)33)18-22-11-5-2-6-12-22/h1-6,9-12,23-28,32-33H,7-8,13-20H2/t25-,26-,27+,28+/m1/s1

InChI Key

ACIVSSKFPCODPQ-VIJSPRBVSA-N

Isomeric SMILES

C1CC(C1)CN2[C@@H]([C@@H]([C@H]([C@H](N(C2=O)CC3CCC3)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5

SMILES

C1CC(C1)CN2C(C(C(C(N(C2=O)CC3CCC3)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5

Canonical SMILES

C1CC(C1)CN2C(C(C(C(N(C2=O)CC3CCC3)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5

153183-24-5

Origin of Product

United States

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